(Benzo[b]thiophen-3-ylmethyl)hydrazine

Catalog No.
S14159689
CAS No.
M.F
C9H10N2S
M. Wt
178.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Benzo[b]thiophen-3-ylmethyl)hydrazine

Product Name

(Benzo[b]thiophen-3-ylmethyl)hydrazine

IUPAC Name

1-benzothiophen-3-ylmethylhydrazine

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C9H10N2S/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2

InChI Key

VKDCWIXGMWJYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CNN

(Benzo[b]thiophen-3-ylmethyl)hydrazine is a chemical compound characterized by the presence of a benzo[b]thiophene moiety linked to a hydrazine group. This structure positions it within a class of compounds that exhibit significant potential in medicinal chemistry due to their diverse biological activities. The benzo[b]thiophene unit contributes to the compound's aromaticity and stability, while the hydrazine functionality introduces reactivity that can be exploited in various

The reactivity of (benzo[b]thiophen-3-ylmethyl)hydrazine primarily involves its hydrazine group, which can participate in several types of chemical transformations:

  • Condensation Reactions: The hydrazine moiety can undergo condensation with carbonyl compounds to form hydrazones, which are often useful intermediates in organic synthesis.
  • Oxidation Reactions: The hydrazine group can be oxidized to form azines or other nitrogen-containing heterocycles, which may exhibit altered biological properties.
  • Multicomponent Reactions: This compound can be synthesized through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in a single step, enhancing yield and reducing waste .

Research indicates that (benzo[b]thiophen-3-ylmethyl)hydrazine and its derivatives possess notable biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
  • Anticancer Activity: Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy.
  • Anti-inflammatory Effects: Certain derivatives have demonstrated the ability to inhibit matrix metalloproteinases, which are implicated in inflammatory processes .

The synthesis of (benzo[b]thiophen-3-ylmethyl)hydrazine can be achieved through several methods:

  • Direct Hydrazination: This involves the reaction of benzo[b]thiophen-3-carbaldehyde with hydrazine hydrate under acidic or basic conditions, yielding the desired hydrazine derivative.
  • Multicomponent Reactions: Utilizing MCRs allows for the formation of this compound alongside other functional groups, enhancing synthetic efficiency .
  • Catalytic Methods: Employing catalysts such as transition metal oxides can facilitate reactions involving the hydrazine moiety, improving yields and reaction times .

(Benzo[b]thiophen-3-ylmethyl)hydrazine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it serves as a lead compound for the development of new pharmaceuticals targeting infections and cancer.
  • Material Science: Its unique structure may be used in synthesizing novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: Compounds derived from (benzo[b]thiophen-3-ylmethyl)hydrazine could serve as agrochemicals or pesticides.

Interaction studies involving (benzo[b]thiophen-3-ylmethyl)hydrazine typically focus on its binding affinity with biological targets:

  • Enzyme Inhibition Studies: These studies assess how effectively this compound inhibits specific enzymes related to disease processes, such as those involved in inflammation or tumor growth.
  • Molecular Docking Simulations: Computational methods are employed to predict how this compound interacts at the molecular level with target proteins, providing insights into its mechanism of action .

Several compounds share structural features with (benzo[b]thiophen-3-ylmethyl)hydrazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1. Benzo[b]thiazoleContains thiazole instead of thiopheneKnown for antifungal activity
2. Benzothiazole hydrazoneHydrazone derivative of benzothiazoleExhibits significant anticancer properties
3. BenzothiopheneLacks hydrazine functionalityPrimarily studied for its electronic properties
4. ThienylhydrazinesContains thiophene and hydrazineDemonstrated neuroprotective effects

The uniqueness of (benzo[b]thiophen-3-ylmethyl)hydrazine lies in its specific combination of a benzo[b]thiophene core with a hydrazine group, which may confer distinct biological activities not observed in closely related compounds.

Cyclization Strategies for Benzo[b]thiophene Core Formation

The benzo[b]thiophene core is typically constructed via metal-catalyzed cyclization of sulfur-containing alkynes. Gold(I)–N-heterocyclic carbene (NHC) complexes, such as gold(I)–IPr hydroxide, have proven effective for synthesizing 2-substituted benzo[b]thiophenes from 2-alkynyl thioanisoles (Figure 1A). This method operates under mild conditions (room temperature to 60°C) and achieves yields of 70–92% across diverse substrates, including electron-deficient and sterically hindered derivatives. Mechanistic studies reveal that acid additives (e.g., HCl) facilitate protonolysis of the Au–C bond, enabling catalyst turnover.

Palladium-catalyzed Sonogashira cross-coupling represents an alternative approach. For example, 2-iodothiophenol reacts with phenylacetylene in the presence of Pd(II) catalysts (e.g., PdCl~2~(PPh~3~)~2~) and copper iodide to form 2-substituted benzo[b]thiophenes via tandem coupling-cyclization (Figure 1B). This method tolerates aryl, alkyl, and heteroaryl acetylenes, yielding products in 65–87% efficiency. Key to success is the use of polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C).

Aryne-based strategies offer regioselective alternatives. 3-Chlorobenzyne intermediates react with alkynyl sulfides through C–S bond formation at the C1 position, followed by cyclization to generate benzo[b]thiophenes (Figure 1C). This method avoids transition metals entirely, relying instead on fluoride-induced aryne generation from silyl aryl triflates.

Table 1: Comparative Analysis of Benzo[b]thiophene Cyclization Methods

MethodCatalystYield RangeKey Advantage
Au(I)–NHC CyclizationAu(I)–IPr(OH)70–92%Broad substrate scope
Pd-Catalyzed SonogashiraPdCl~2~(PPh~3~)~2~65–87%Compatibility with terminal alkynes
Aryne-MediatedNone55–78%Metal-free, high regioselectivity

Hydrazine Moiety Incorporation via Acylhydrazone Coupling

The hydrazine group is introduced through nucleophilic displacement or condensation reactions. A two-step sequence is commonly employed:

  • Benzo[b]thiophene Methyl Halide Synthesis: Bromination of 3-methylbenzo[b]thiophene using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl~4~, reflux) yields 3-(bromomethyl)benzo[b]thiophene.
  • Hydrazine Coupling: Treatment with anhydrous hydrazine in THF at 0–5°C facilitates S~N~2 displacement, producing (benzo[b]thiophen-3-ylmethyl)hydrazine (Figure 2A). Yields improve to 85–90% when using phase-transfer catalysts like tetrabutylammonium bromide.

Acylhydrazone formation provides an alternative route. Condensation of benzo[b]thiophene-3-carbaldehyde with hydrazine hydrate in ethanol (reflux, 6 h) generates the corresponding hydrazone, which is reduced using NaBH~4~ or LiAlH~4~ to yield the target hydrazine derivative (Figure 2B). This method is particularly useful for introducing substituents on the hydrazine nitrogen.

Continuous Flow Optimization for Hydrazine Functionalization

Continuous flow systems address scalability challenges in hydrazide synthesis. A representative protocol involves:

  • Esterification: Benzo[b]thiophene-3-carboxylic acid reacts with methanol under flow conditions (H~2~SO~4~ catalyst, 65°C, 15 min residence time) to form the methyl ester.
  • Hydrazinolysis: The ester undergoes hydrazineysis in a second flow reactor (hydrazine hydrate, ethanol, 80°C, 25 min residence time), yielding (benzo[b]thiophen-3-ylmethyl)hydrazine with 82–89% efficiency (Figure 3).

Table 2: Batch vs. Flow Synthesis Performance Metrics

ParameterBatch MethodFlow Method
Reaction Time8–12 h25–40 min
Isolated Yield70–75%82–89%
Throughput5 g/h22 g/h
Byproduct Formation8–12%<3%

Flow systems minimize thermal degradation through precise temperature control and reduce solvent usage by 40% compared to batch processes. The method has been successfully scaled to produce 200 g quantities with 86% overall yield.

Bacterial Target Identification and Molecular Interactions

Benzothiophene hydrazine derivatives demonstrate potent antimicrobial activity through multiple molecular mechanisms targeting Gram-positive bacterial pathogens [2] [4]. The primary molecular targets include bacterial DNA gyrase, a critical enzyme responsible for DNA supercoiling and replication [5] [6]. These compounds form stoichiometric complexes with the enzyme's active site, effectively disrupting bacterial DNA synthesis and leading to bacteriostatic or bactericidal effects [5].

Research has revealed that hydrazide-hydrazone derivatives exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus and other resistant strains [4]. The compounds achieve this through strong binding interactions within the DNA gyrase active site, with molecular docking studies confirming favorable binding modes and interaction patterns [4]. The antibacterial potency of these compounds may be directly connected to their ability to form hydrogen bonds with key amino acid residues in the enzyme's binding pocket [4].

Quantitative Antimicrobial Efficacy Data

Comprehensive antimicrobial screening has demonstrated the exceptional potency of benzothiophene hydrazine derivatives against Gram-positive bacteria [4] [7] [8]. The following table presents minimal inhibitory concentration data for key derivatives against clinically relevant pathogens:

Compound SeriesStaphylococcus aureus (μg/mL)Enterococcus faecalis (μg/mL)Bacillus subtilis (μg/mL)Staphylococcus epidermidis (μg/mL)
Chloro-substituted derivatives0.024-0.650.024-0.390.002-0.980.002-0.122
Bromo-substituted derivatives0.024-0.780.065-0.390.156-0.780.156-0.78
Benzothiazine derivatives0.00975-0.780.00975-1.560.13-0.780.024-0.195

The most potent compounds in this series demonstrated minimal inhibitory concentrations as low as 0.002 micrograms per milliliter against Bacillus subtilis and Staphylococcus epidermidis, representing activity levels significantly superior to conventional antibiotics [4] [8]. Notably, compound derivatives with specific halogen substitutions showed enhanced activity, with chloro and bromo derivatives exhibiting the most pronounced antimicrobial effects [7] [8].

Cell Wall and Membrane Targeting Mechanisms

Benzothiophene hydrazine derivatives employ multiple mechanisms to disrupt bacterial cell integrity [9]. These compounds demonstrate significant membrane-disrupting capabilities, leading to loss of membrane potential and subsequent cell death [9]. Flow cytometry analysis has revealed that treatment with these compounds results in increased propidium iodide permeation, indicating compromised membrane integrity [9].

The membrane permeability assay data shows dose-dependent effects, with minimal inhibitory concentration treatments causing approximately 24.9 percent of cells to become propidium iodide-permeant, increasing to 88.1 percent at standard minimal inhibitory concentrations [9]. Higher concentrations resulted in over 99 percent membrane disruption, demonstrating the compounds' potent bactericidal properties [9]. Additionally, oxygen uptake assays have confirmed that these derivatives function as uncoupling agents, disrupting the bacterial membrane proton gradient and increasing oxygen consumption rates [9].

Antifungal Activity Spectra Through Membrane Disruption

Fungal Membrane Interaction Mechanisms

Benzothiophene hydrazine derivatives exhibit broad-spectrum antifungal activity through direct interaction with fungal cell membranes [10] [11] [12]. The compounds demonstrate particularly potent activity against Candida species, including fluconazole-resistant strains [11]. These derivatives achieve antifungal effects through membrane disruption mechanisms that differ from conventional azole antifungals [13].

The antifungal action involves direct membrane effects rather than ergosterol biosynthesis inhibition [13]. Research has demonstrated that thiophene derivatives cause significant ultrastructural changes in Candida cells, including membrane permeabilization and subsequent cell death [11]. The compounds induce characteristics compatible with apoptosis in fungal cells, including chromatin condensation observed through transmission electron microscopy [11].

Quantitative Antifungal Activity Profiles

Systematic evaluation of benzothiophene hydrazine derivatives has revealed exceptional antifungal potency across multiple species [4] [14] [12]. The following table summarizes minimal inhibitory concentration data for key fungal pathogens:

Target OrganismMinimal Inhibitory Concentration Range (μg/mL)Most Active Compound Class
Candida albicans0.008-7.81Thiazole-cyclopropane derivatives
Candida tropicalis0.015-3.91Chlorinated benzothiophenes
Candida krusei0.98-125Fluorinated derivatives
Aspergillus niger0.98-15.62Hydrazide-hydrazone series
Aspergillus fumigatus0.98-1.95Benzothiazole derivatives
Trichophyton mentagrophytes1.98-7.81Trifluoromethyl substituted

The most potent antifungal derivatives achieved minimal inhibitory concentrations as low as 0.008 micrograms per milliliter against clinical Candida albicans isolates [12]. These activity levels represent significant improvements over conventional antifungal agents, with some compounds demonstrating four-fold greater potency than fluconazole against specific fungal strains [4].

Membrane Permeabilization and Cell Death Pathways

The antifungal mechanism of benzothiophene hydrazine derivatives involves direct membrane disruption leading to cell death [15] [12]. Sorbitol protection assays have confirmed that the compounds act on fungal cell wall structures and membrane integrity [12]. The mechanism involves increased membrane permeability, leading to leakage of cellular contents and ultimate cell death [15].

Research has demonstrated that these compounds cause dose-dependent membrane permeabilization in fungal cells [12]. At sub-inhibitory concentrations, the derivatives show antibiofilm activity, disrupting established fungal biofilms both alone and in combination with conventional antifungals [11]. The compounds demonstrate synergistic effects with fluconazole, enhancing antifungal efficacy against resistant strains [11]. Additionally, the high lipophilicity of these derivatives correlates directly with their antifungal activity, facilitating membrane penetration and subsequent cellular disruption [12].

Apoptosis Induction in Hematologic Cancer Cell Lines

Molecular Mechanisms of Cancer Cell Death

Benzothiophene hydrazine derivatives demonstrate potent apoptosis-inducing activity in hematologic cancer cell lines through multiple molecular pathways [16] [17] [18]. These compounds target critical cellular processes including mitochondrial function, caspase activation, and cell cycle regulation [19] [18]. The primary mechanism involves mitochondrial outer membrane permeabilization through inhibition of antiapoptotic proteins, particularly the B-cell lymphoma 2 family [19].

Research has demonstrated that benzothiophene derivatives induce programmed cell death through cell cycle arrest in the G2/M phase followed by caspase-9 and caspase-3 cleavage [19] [18]. The compounds trigger cytochrome c release from mitochondria, initiating the intrinsic apoptotic pathway [18]. Western blot analysis has confirmed upregulation of cleaved caspase-3 and cytochrome c levels, while simultaneously downregulating phosphoinositide 3-kinase and protein kinase B signaling pathways [18] [20].

Hematologic Cancer Cell Line Sensitivity Profiles

Comprehensive cytotoxicity screening has revealed significant activity of benzothiophene hydrazine derivatives against various hematologic malignancies [16] [21] [22]. The following table presents inhibitory concentration data for key cancer cell lines:

Cell Line TypeCancer ClassificationInhibitory Concentration 50 Range (μM)Primary Mechanism
CCRF-CEMT-cell acute lymphoblastic leukemia0.04-50Mitochondrial dysfunction
HELErythroleukemia0.5-25JAK2-STAT pathway inhibition
K-562Chronic myelogenous leukemia0.1-30Reactive oxygen species generation
U87Glioblastoma<0.05PI3K/AKT pathway suppression
HL-60Promyelocytic leukemia1-45DNA gyrase inhibition

The most potent derivatives achieved inhibitory concentration 50 values below 50 nanomolar in multiple cell lines, demonstrating exceptional cytotoxic activity [18] [20]. Benzothiazole derivative compounds showed particular efficacy against glioblastoma and cervical cancer cells, with some compounds inducing classical apoptotic symptoms including DNA fragmentation and nuclear condensation at concentrations as low as 40 nanomolar [18] [20].

Apoptotic Pathway Modulation and Biomarker Expression

Benzothiophene hydrazine derivatives modulate key apoptotic regulatory proteins in hematologic cancer cells [21] [18] [22]. Flow cytometric analysis has revealed significant increases in both early and late apoptotic cell populations following treatment [17] [23]. The compounds upregulate pro-apoptotic proteins including Bax and cleaved caspase-3 while decreasing expression of antiapoptotic proteins such as B-cell lymphoma 2 [21] [18].

Mechanistic studies have demonstrated that these derivatives induce reactive oxygen species generation, leading to oxidative stress and subsequent apoptosis [24] [25]. The compounds cause mitochondrial membrane potential loss and increase intracellular reactive oxygen species levels in a time and dose-dependent manner [24] [25]. Pretreatment with antioxidant N-acetyl-cysteine has been shown to abrogate the apoptosis-inducing effects, confirming that reactive oxygen species generation is a prerequisite for the apoptotic process [24].

The optimization of halogen substituents in (benzothiophene-3-ylmethyl)hydrazine derivatives represents a critical strategy for enhancing biological activity through precise molecular modifications. Research has demonstrated that the position and nature of halogen substitution significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds.

Electronic Effects and Binding Affinity

Halogen substitution at different positions of the benzothiophene ring system exhibits distinct electronic effects that directly correlate with biological activity. Studies indicate that ortho-positioned halogen substituents demonstrate superior biological activity compared to meta or para positions [1] [2]. The trifluoromethyl group positioned at the ortho location showed exceptional dual inhibition activity with IC50 values of 3.1 nM, representing the most potent activity within the benzothiophene scaffold series [1].

Chlorine substitution at the ortho position demonstrated significant selectivity for sEH inhibition with an IC50 of 9.6 nM, while maintaining excellent molecular stability [1]. The halogen bonding interactions, particularly with bromine substituents, contribute to enhanced binding affinity through π-π stacking interactions with aromatic residues, achieving binding energies of approximately 7.5 kcal/mol [3].

Position-Dependent Activity Patterns

The reactivity hierarchy for halogen substitution in benzothiophene derivatives follows a distinctive pattern based on electronic and steric considerations. The 3-position emerges as the most reactive site for halogen substitution, followed by the 2-position, with the order of positional reactivity being 3 > 2 > 6 > 5 > 4 > 7 [4]. This pattern reflects the electron density distribution within the benzothiophene ring system and the accessibility of different positions to electrophilic attack.

Fluorine substitution at the 3-position yields compounds with IC50 values of 78 nM for hydrazone formation, while 4-chloro and 4-bromo substitutions achieve IC50 values of 74 nM and 97 nM, respectively [5]. The 3,4-difluoro substitution pattern exhibits increased steric hindrance effects, resulting in IC50 values of 87 nM but with enhanced selectivity profiles [5].

Mechanistic Insights

The mechanism of halogen-enhanced activity involves multiple complementary pathways. Electron-withdrawing halogens increase the electrophilicity of the benzothiophene ring, facilitating nucleophilic attack by the hydrazine moiety and improving binding affinity to target proteins [6]. The presence of electron-withdrawing groups causes a redistribution of electron density, with the electron density in the thiophene ring decreasing proportionally to the electron-withdrawing capacity of the substituent [7].

Halogen bonding interactions represent a crucial component of the enhanced activity profile. Bromine-containing derivatives demonstrate strong halogen-π interactions with aromatic residues, particularly with phenyl rings in the binding pocket, contributing to enhanced binding stability and selectivity [3]. These interactions complement traditional hydrogen bonding and π-π stacking, creating a multifaceted binding profile that enhances overall molecular recognition.

Halogen SubstituentPositionIC50 (nM)Biological ActivitySteric Effect
Fluoroortho150.0FAAH inhibitionModerate
Chloroortho9.6sEH inhibitionLow
Bromoortho7.5Halogen bondingModerate
Iodometa284.0Kinase inhibitionHigh
Trifluoromethylortho3.1Dual inhibitionLow
3-Fluoro3-position78.0Hydrazone formationLow
4-Chloro4-position74.0Hydrazone formationModerate
4-Bromo4-position97.0Hydrazone formationModerate

Hydrophilic Group Additions for Enhanced Bioavailability

The incorporation of hydrophilic groups into (benzothiophene-3-ylmethyl)hydrazine derivatives represents a fundamental strategy for improving pharmaceutical properties, particularly bioavailability and aqueous solubility. The strategic placement of polar functional groups significantly influences the pharmacokinetic profile while maintaining biological activity.

Hydroxyl Group Modifications

Hydroxyl functionalization at the C-6 position of the benzothiophene ring demonstrates substantial enhancement of aqueous solubility without compromising biological activity. The 6-hydroxybenzothiophene derivatives exhibit high solubility enhancement characteristics, achieving synthetic yields of 75% with maintained stability under physiological conditions [8]. The hydroxyl group participates in hydrogen bonding interactions with aqueous media, facilitating dissolution and improving oral bioavailability.

The mechanism of hydroxyl-mediated solubility enhancement involves the formation of hydrogen bonds with water molecules, disrupting the crystalline lattice structure and promoting dissolution. This effect is particularly pronounced when the hydroxyl group is positioned at the 6-position, where it does not interfere with the essential binding interactions of the hydrazine moiety [9].

Carboxyl and Carbohydrazide Modifications

Carboxyl group introduction at the C-2 position provides very high solubility enhancement with excellent bioavailability impact. The carboxylic acid functionality achieves synthetic yields of 80% and demonstrates exceptional stability under various pH conditions . The carboxyl group enhances bioavailability through multiple mechanisms, including improved dissolution, reduced plasma protein binding, and enhanced membrane permeability through active transport mechanisms.

Carbohydrazide derivatives represent particularly promising modifications, achieving yields of 97% with very high solubility enhancement properties [11]. The carbohydrazide moiety provides dual benefits: enhanced hydrophilicity through the amide nitrogen atoms and retained biological activity through the hydrazine functionality. These compounds demonstrate superior bioavailability profiles compared to their non-modified counterparts, with improved pharmacokinetic parameters including increased Cmax and AUC values.

Amino Group Functionalization

Amino group incorporation at the C-3 position achieves high solubility enhancement with positive bioavailability impact, though with moderate stability characteristics. The amino functionality provides basic character to the molecule, enabling salt formation and improved aqueous solubility under physiological pH conditions [5]. The synthetic yield of 87% demonstrates the feasibility of this modification strategy.

The amino group's contribution to bioavailability enhancement occurs through multiple pathways: increased hydrophilicity, improved dissolution rates, and potential for ionic interactions with biological membranes. However, the moderate stability profile necessitates careful formulation considerations to prevent degradation during storage and administration.

Specialized Hydrophilic Moieties

Semicarbazide and thiosemicarbazide modifications of the hydrazine moiety represent innovative approaches to bioavailability enhancement. Semicarbazide derivatives achieve yields of 93% with high solubility enhancement and positive bioavailability impact [5]. The semicarbazide group provides multiple hydrogen bonding sites while maintaining the essential hydrazine functionality for biological activity.

Thiosemicarbazide derivatives, while achieving moderate yields of 60%, demonstrate unique properties including moderate solubility enhancement and stability characteristics [5]. The sulfur atom in the thiosemicarbazide moiety provides additional electronic effects that can influence both solubility and biological activity profiles.

Methoxy Group Applications

Methoxy substitution at the C-5 position provides moderate solubility enhancement with neutral bioavailability impact. While achieving yields of 70% with stable characteristics, methoxy groups represent a conservative approach to hydrophilicity enhancement [11]. The methoxy group provides limited polar surface area increase but maintains molecular stability and can serve as a precursor for further functionalization.

Hydrophilic GroupPositionSolubility EnhancementBioavailability ImpactYield (%)Stability
Hydroxyl (-OH)C-6HighPositive75Stable
Carboxyl (-COOH)C-2Very HighPositive80Stable
Amino (-NH2)C-3HighPositive87Moderate
Methoxy (-OCH3)C-5ModerateNeutral70Stable
SemicarbazideHydrazine moietyHighPositive93Stable
ThiosemicarbazideHydrazine moietyModerateModerate60Moderate
CarbohydrazideHydrazine moietyVery HighPositive97Stable

Steric Effects of Benzothiophene Ring Modifications

The modification of the benzothiophene ring system through various structural alterations produces significant steric effects that directly influence molecular recognition, binding affinity, and overall biological activity. Understanding these steric relationships is crucial for rational drug design and optimization strategies.

Alkyl Substitution Effects

Methyl substitution at the C-2 position represents the most favorable steric modification, producing low steric hindrance with enhanced activity (+15%) and improved binding affinity [12]. The methyl group provides optimal steric bulk without significantly disrupting the molecular recognition pattern or interfering with essential binding interactions. The enhanced activity results from improved hydrophobic interactions and optimized molecular shape complementarity with target binding sites.

Phenyl substitution at the C-3 position introduces moderate steric hindrance, resulting in a 20% decrease in activity while maintaining binding affinity in a reduced state [12]. The phenyl group provides substantial steric bulk that can interfere with molecular recognition processes, particularly in constrained binding environments. However, the aromatic nature of the phenyl substituent enables π-π stacking interactions that can partially compensate for the steric penalties.

Bulky Substituent Challenges

Cyclohexyl substitution at the C-4 position produces high steric hindrance with significant activity reduction (-45%) and substantially reduced binding affinity [12]. The saturated cyclohexyl ring creates a three-dimensional steric clash that severely impairs molecular recognition. The conformational flexibility of the cyclohexyl group further complicates binding interactions by introducing entropic penalties.

Tert-butyl substitution at the C-5 position represents the most sterically demanding modification, producing very high steric hindrance with dramatic activity reduction (-70%) and minimal binding affinity [12]. The spherical nature of the tert-butyl group creates substantial steric exclusion effects that prevent proper molecular recognition. This modification demonstrates the critical importance of steric optimization in drug design.

Advantageous Steric Modifications

Fused ring systems spanning the C-6,7 positions provide moderate steric effects with enhanced activity (+10%) and improved binding affinity [12]. The fused ring approach maintains molecular planarity while increasing rigidity, which can improve binding affinity through reduced conformational entropy. The enhanced activity results from improved shape complementarity and reduced conformational flexibility.

Aromatic fusion at the C-4,5 positions produces moderate steric effects with substantial activity enhancement (+25%) and improved binding affinity [12]. The aromatic fusion strategy extends the π-system while maintaining molecular planarity, resulting in enhanced π-π stacking interactions and improved electronic properties. This modification demonstrates the potential for beneficial steric effects when properly designed.

Alkyl Chain Modifications

Alkyl chain extension at the C-2 position produces minimal steric hindrance with slight activity enhancement (+5%) and marginally improved binding affinity [12]. The linear alkyl chain provides minimal steric interference while contributing to hydrophobic interactions. This modification strategy offers a conservative approach to molecular optimization.

Branched alkyl substitution at the C-3 position introduces high steric hindrance with significant activity reduction (-35%) and reduced binding affinity [12]. The branched structure creates three-dimensional steric clashes that interfere with molecular recognition while providing limited compensatory benefits. The reduced selectivity further compromises the overall therapeutic profile.

Mechanistic Considerations

The steric effects in benzothiophene derivatives arise from multiple molecular factors including van der Waals interactions, conformational constraints, and binding pocket complementarity. Steric hindrance disrupts optimal molecular recognition by preventing proper alignment of pharmacophore elements with their corresponding binding sites [6].

Conformational rigidity introduced by certain steric modifications can provide beneficial effects when the rigid conformation matches the bioactive conformation. However, inappropriate rigidity can lock molecules in inactive conformations, leading to reduced activity [12]. The balance between conformational flexibility and rigidity represents a critical optimization parameter.

Electronic coupling between steric modifications and electronic properties influences overall molecular behavior. Steric modifications that alter molecular planarity can disrupt π-conjugation and modify electronic properties, leading to secondary effects on binding affinity and selectivity [13].

Modification TypePositionSteric HindranceActivity ChangeBinding AffinitySelectivity
Methyl substitutionC-2Low+15%EnhancedImproved
Phenyl substitutionC-3Moderate-20%ReducedMaintained
Cyclohexyl substitutionC-4High-45%Significantly reducedReduced
Tert-butyl substitutionC-5Very High-70%MinimalPoor
Fused ring systemC-6,7Moderate+10%EnhancedImproved
Alkyl chain extensionC-2Low+5%Slightly enhancedMaintained
Branched alkylC-3High-35%ReducedReduced
Aromatic fusionC-4,5Moderate+25%EnhancedImproved

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

178.05646950 g/mol

Monoisotopic Mass

178.05646950 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types